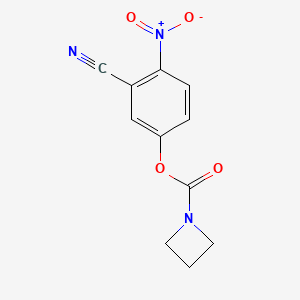![molecular formula C15H19N3 B11868459 7-(5-Ethynylpyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane CAS No. 646056-33-9](/img/structure/B11868459.png)
7-(5-Ethynylpyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(5-Ethynylpyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane is a spirocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique spirocyclic structure, which is a bicyclic system where two rings are connected through a single atom. The presence of the ethynyl group on the pyridine ring and the diazaspiro[4.4]nonane core makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-Ethynylpyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 5-ethynylpyridine with a suitable diazaspiro[4.4]nonane precursor under specific conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
7-(5-Ethynylpyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethynyl and pyridine sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids or aldehydes, while reduction of the pyridine ring can yield piperidine derivatives.
Aplicaciones Científicas De Investigación
7-(5-Ethynylpyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 7-(5-Ethynylpyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of fatty acid amides. The compound binds to the active site of FAAH, inhibiting its activity and leading to increased levels of fatty acid amides, which have various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
7-Azaspiro[3.5]nonane: Another spirocyclic compound with similar structural features but different functional groups.
1-Oxa-8-azaspiro[4.5]decane: A spirocyclic compound with an oxygen atom in the ring structure.
Uniqueness
7-(5-Ethynylpyridin-3-yl)-1-methyl-1,7-diazaspiro[4Its spirocyclic structure also contributes to its stability and versatility in various chemical reactions .
Propiedades
Número CAS |
646056-33-9 |
|---|---|
Fórmula molecular |
C15H19N3 |
Peso molecular |
241.33 g/mol |
Nombre IUPAC |
7-(5-ethynylpyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C15H19N3/c1-3-13-9-14(11-16-10-13)18-8-6-15(12-18)5-4-7-17(15)2/h1,9-11H,4-8,12H2,2H3 |
Clave InChI |
HRNRMOVYTXPIKV-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC12CCN(C2)C3=CN=CC(=C3)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-4-methoxy-7-methylimidazo[5,1-f][1,2,4]triazine](/img/structure/B11868382.png)


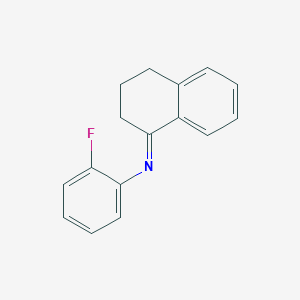
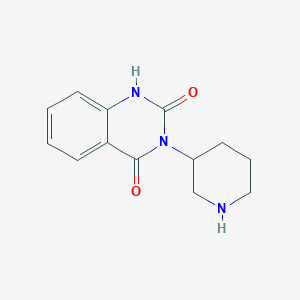
![6-Methoxy-4-methyl-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B11868402.png)

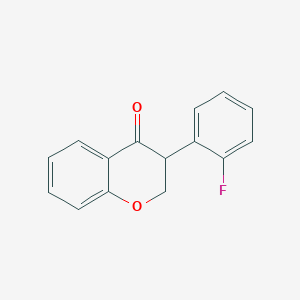
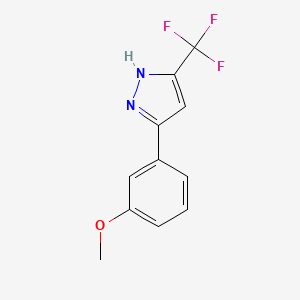
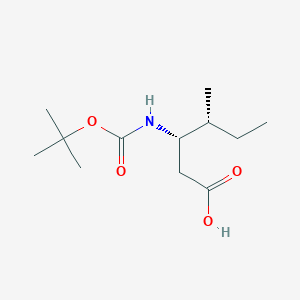
![3-{[tert-Butyl(dimethyl)silyl]oxy}cycloheptan-1-one](/img/structure/B11868447.png)


